molecular formula C14H14O2 B184499 1-Naphthyl butyrate CAS No. 3121-70-8

1-Naphthyl butyrate

Cat. No. B184499
CAS RN: 3121-70-8
M. Wt: 214.26 g/mol
InChI Key: XIVJNRXPRQKFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthyl butyrate, also known as α-naphthyl butyrate, is a substrate for the esterase enzyme. It aids in assessing α-naphthyl butyrate esterase activity in monocytes and lymphocytes .


Synthesis Analysis

While specific synthesis methods for 1-Naphthyl butyrate were not found, it’s important to note that butyrate-producing bacteria have gained attention due to their importance for a healthy colon. These bacteria are polyphyletic and cannot be accurately detected by 16S rRNA gene sequencing. Therefore, approaches targeting the terminal genes of the main butyrate-producing pathway have been developed .


Molecular Structure Analysis

The molecular structure of 1-Naphthyl butyrate can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Naphthyl butyrate were not found, it’s worth noting that the β-C10H7OO• isomer reacts approximately likewise to α-C10H7OO• on similar energy levels, forming the same main product species .


Physical And Chemical Properties Analysis

1-Naphthyl butyrate has a molecular weight of 214.26 g/mol. It has a XLogP3 of 3.6, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It also has 4 rotatable bonds .

Scientific Research Applications

2. Chromogenic Staining of Flounder Fish Samples

  • Summary of Application : 1-Naphthyl butyrate has been used in chromogenic staining of flounder fish samples . Chromogenic staining is a technique used in microscopy to enhance contrast in the microscopic image, or to reveal cellular components and structures that would be invisible with standard light microscopy.

Safety And Hazards

1-Naphthyl butyrate is a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective equipment should be worn when handling this chemical. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .

Future Directions

While specific future directions for 1-Naphthyl butyrate were not found, it’s important to note that the study of butyrate-producing bacteria and their role in maintaining a healthy colon is a significant area of ongoing research .

properties

IUPAC Name

naphthalen-1-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-6-14(15)16-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVJNRXPRQKFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062851
Record name .alpha.-Naphthyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl butyrate

CAS RN

3121-70-8
Record name α-Naphthyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3121-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Naphthyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Naphthyl butyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 1-naphthalenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-Naphthyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-naphthyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NAPHTHYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UZL9U0CIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthyl butyrate
Reactant of Route 2
Reactant of Route 2
1-Naphthyl butyrate
Reactant of Route 3
Reactant of Route 3
1-Naphthyl butyrate
Reactant of Route 4
Reactant of Route 4
1-Naphthyl butyrate
Reactant of Route 5
Reactant of Route 5
1-Naphthyl butyrate
Reactant of Route 6
Reactant of Route 6
1-Naphthyl butyrate

Citations

For This Compound
228
Citations
ELA Cottage¹, RV Gunning - icac.org
… its reaction with an artificial substrate 1-naphthyl butyrate (Byrne and Devonshire, 1991). … mediated hydrolysis of the artificial substrate 1-naphthyl butyrate is inhibited from 24 to 48 …
Number of citations: 0 www.icac.org
L Biró, A Wachnik, GA Velösy, K Rodics… - Journal of clinical …, 1990 - degruyter.com
… In human sera the activity of pancreatic carboxyl ester hydrolase can be measured by a colorimetric, kinetic method, using 1-naphthyl butyrate as substrate in the presence of specific …
Number of citations: 1 www.degruyter.com
WW Lanz, PP Williams - Journal of Bacteriology, 1973 - Am Soc Microbiol
… These enzymes degraded substrates at a rate in the order 1-naphthyl acetate (NA) > 1-naphthyl butyrate > 1-naphthyl propionate but did not degrade 1-naphthyl palmitate or 1-naphthyl …
Number of citations: 56 journals.asm.org
J Barthová, H Löfellmannová… - … of Czechoslovak chemical …, 1992 - cccc.uochb.cas.cz
… 1-Naphthyl acetate, 1-naphthyl butyrate, 1-naphthyl ester of N-acetylglycine, 1-naphthyl ester of L-leucine and 1-naphthyl ester of N-acetyl-L-leucine were used as substrates. The …
Number of citations: 1 cccc.uochb.cas.cz
MCJM De Jong - Journal of Immunological Methods, 1979 - Elsevier
… Drying for 12--18 h without further fixation of cytocentrifuge smears was found to produce minimal loss of the staining capacity for 1-naphthyl butyrate esterase in mononuclear cells. …
Number of citations: 19 www.sciencedirect.com
F Sweetman, L Ornstein - Journal of Histochemistry & …, 1974 - journals.sagepub.com
… acid esters such as 1-naphthyl butyrate or 1-naphthyl … with 1-naphthyl butyrate, pH 6.0, on gel E of Figure … 1-naphthyl butyrate, pH 6.0.Gel E, no inhibitor. …
Number of citations: 56 journals.sagepub.com
H Szafran, Z Szafran, T Popiela, A Wanicka - Enzyme, 1978 - karger.com
… Electrophoretic separation of gastric juice followed by staining with 1-naphthyl butyrate resulted in a zymogram composed of five bands of activity (fig. 1), of which four are distinct and …
Number of citations: 15 karger.com
RM Lee - Genetics Research, 1966 - cambridge.org
… The hydrolysis rates of haloxon, 1-naphthyl butyrate and 4-nitrophenyl butyrate varied in the same way as that of 1-naphthyl acetate, whereas the hydrolysis of indophenyl acetate …
Number of citations: 13 www.cambridge.org
T Subramani, KS Chandrashekharaiah, NR Swamy… - The protein journal, 2012 - Springer
… The K m of JCSE-I with 1-naphthyl acetate, 1-naphthyl propionate, 1-naphthyl butyrate and 2-naphthyl acetate as substrates were found to be 0.0,794, 0.0,658, 0.0,567 and 0.1 mM, …
Number of citations: 8 link.springer.com
GJ SIEGEL, GM LEHRER… - … of Histochemistry & …, 1966 - journals.sagepub.com
… 1-Naphthylacetate is a substrate for AChE 3 and ChE, while 1-naphthyl butyrate is selective for ChE. The application of the procedure to the study of inhibition by hydrolyzable as well as …
Number of citations: 16 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.